
3-Chloro-5-(morpholinosulfonyl)pyridin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-(morpholinosulfonyl)pyridin-4-ol is a chemical compound with the molecular formula C9H11ClN2O4S and a molecular weight of 278.71 g/mol . This compound is characterized by the presence of a chloro group, a morpholinosulfonyl group, and a pyridin-4-ol moiety. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(morpholinosulfonyl)pyridin-4-ol typically involves the reaction of 3-chloropyridine with morpholine and sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the morpholinosulfonyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors to produce the compound in bulk quantities .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-5-(morpholinosulfonyl)pyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyridin-4-ol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Chloro-5-(morpholinosulfonyl)pyridin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-(morpholinosulfonyl)pyridin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-5-(morpholinosulfonyl)pyridin-4-amine: Similar structure but with an amine group instead of a hydroxyl group.
3-Chloro-5-(morpholine-4-sulfonyl)-pyridin-4-ylamine: Another closely related compound with slight structural variations.
Uniqueness
3-Chloro-5-(morpholinosulfonyl)pyridin-4-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H11ClN2O4S |
|---|---|
Poids moléculaire |
278.71 g/mol |
Nom IUPAC |
3-chloro-5-morpholin-4-ylsulfonyl-1H-pyridin-4-one |
InChI |
InChI=1S/C9H11ClN2O4S/c10-7-5-11-6-8(9(7)13)17(14,15)12-1-3-16-4-2-12/h5-6H,1-4H2,(H,11,13) |
Clé InChI |
XFMPMRSNFLQYPE-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1S(=O)(=O)C2=CNC=C(C2=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



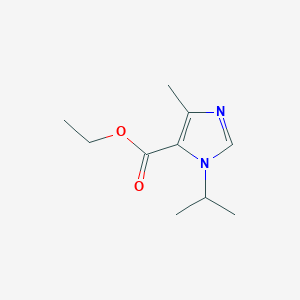
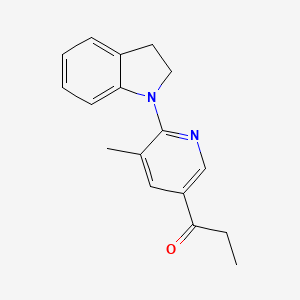
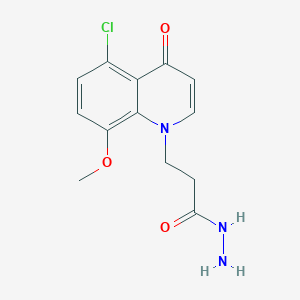
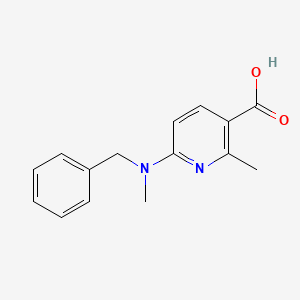

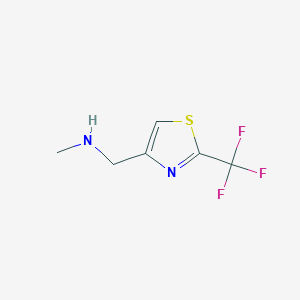
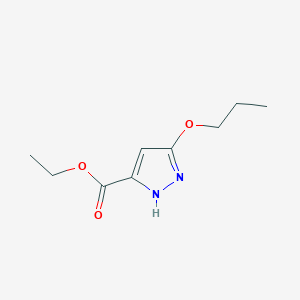

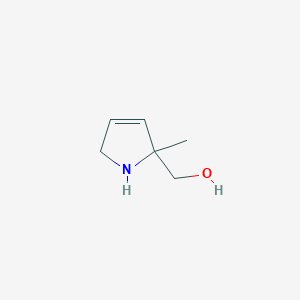
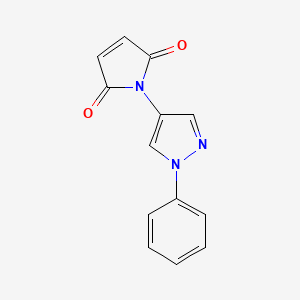
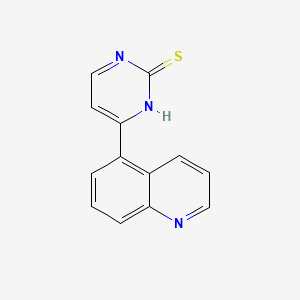

![6-(4-Chlorophenyl)-3-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11803667.png)
